Barium iodate
Description
Overview of Barium Iodate (B108269) in Chemical Science
Barium iodate is an inorganic compound with the chemical formula Ba(IO₃)₂. wikipedia.org It presents as a white, granular or crystalline solid. wikipedia.orgignited.inchemicalbook.com The compound is noted for its low solubility in water. atomistry.comchemister.ru Its monohydrate form, Ba(IO₃)₂·H₂O, is described as lustrous, monoclinic crystals or a white crystalline powder. chemicalbook.com this compound is generally stable, but it decomposes at high temperatures. wikipedia.org This thermal decomposition, known as Rammelsberg's reaction, occurs at temperatures above 580 °C (1,076 °F) and yields barium periodate (B1199274) (Ba₅(IO₆)₂), iodine (I₂), and oxygen (O₂). wikipedia.org
In the realm of chemical science, this compound serves various roles. It is utilized as a reagent in analytical chemistry. ontosight.ai Additionally, it has applications as a catalyst in certain chemical reactions, such as the oxidation of organic compounds. ontosight.ai
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
|---|---|---|
| Chemical Formula | Ba(IO₃)₂ | wikipedia.org |
| Molar Mass | 487.13 g/mol | wikipedia.orgnih.gov |
| Appearance | White, granular/crystalline substance | wikipedia.orgignited.inchemicalbook.com |
| Melting Point | 580 °C (decomposes) | wikipedia.org |
| Solubility Product (Ksp) | 1.57 × 10⁻⁹ | wikipedia.org |
| Density | ~4.76 - 5.0 g/cm³ | chemister.ruchemicalbook.comiucr.org |
| Crystal System | Monoclinic or Orthorhombic | atomistry.comchemister.ruiucr.org |
Historical Context of this compound Synthesis and Characterization
Historically, the synthesis of this compound has been achieved through several chemical routes. Early methods included the reaction of iodine with barium hydroxide (B78521) or the combination of barium chlorate (B79027) with potassium iodate. wikipedia.orgignited.in Another common preparation involves precipitating a soluble barium salt with sodium iodate in dilute boiling solutions. atomistry.comflinnsci.com The reaction of iodic acid with barium carbonate has also been used to prepare the compound, which can result in either a monohydrate or a hexahydrate form. chemicalbook.com
The growth of single crystals for detailed study has been accomplished using techniques like the gel method. ignited.inias.ac.in This single diffusion method allows for the formation of crystals with varying morphologies, including prismatic and dendritic forms, by carefully controlling parameters such as pH, gel concentration, and reactant concentrations. ias.ac.in
Characterization of this compound has evolved with analytical technology. Early work focused on its basic chemical reactions, such as the liberation of iodine when treated with sulfuric acid. atomistry.com Modern characterization relies on a suite of advanced techniques. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study its thermal stability and decomposition pathways. ignited.inignited.in These studies have confirmed that the monohydrate form loses its water molecule at temperatures between 160-240°C and the anhydrous compound remains stable up to approximately 640°C before decomposing. ignited.inignited.in X-ray diffraction (XRD) is fundamental in determining its crystal structure and unit cell parameters. iucr.org
Structural Diversity within this compound Compounds and Derivatives
The structural chemistry of iodates is remarkably diverse, owing to the stereochemically active lone pair of electrons on the pentavalent iodine (I⁵⁺) atom. upv.es This leads to the formation of trigonal [IO₃]⁻ pyramids as a fundamental building block in most iodate structures. upv.es
This compound itself exhibits structural variations. While often found as the monohydrate, Ba(IO₃)₂·H₂O, there have been conflicting reports on its crystal system. iucr.org Powder diffraction files have suggested a monoclinic structure, whereas single-crystal X-ray diffraction studies have identified an orthorhombic system with the space group Fdd2, indicating the possible existence of two different forms. iucr.org The monohydrate crystals are known to be isomorphous with barium bromate (B103136) and barium chlorate. atomistry.com
Beyond the simple salt, barium is a component in a wide array of more complex iodate derivatives, showcasing significant structural diversity. These compounds often feature iodate anions forming more complex units like dimers (I₂O₅), trimers (I₃O₈), and other polyiodates. researchgate.net Research has led to the synthesis and characterization of numerous mixed-metal iodates containing barium.
Examples of this structural diversity include:
Barium Gold Iodates: Compounds like BaAu(IO₃)₅ and HBa₄Au(IO₃)₁₂ have been synthesized. BaAu(IO₃)₅ is notable for crystallizing in a polar space group and consists of unique polar [Au(IO₃)₄]⁻ anions. acs.org
Barium Copper Iodates: The compound Ba₂Cu(IO₃)₆ has been synthesized via hydrothermal reactions. Its structure features isolated [Cu(IO₃)₆]⁴⁻ anionic clusters separated by Ba²⁺ cations. cambridge.org
Barium Iodo-Polyiodates: Hydrothermal reactions have yielded complex structures such as HBa₂.₅(IO₃)₆(I₂O₅) and HBa(IO₃)(I₄O₁₁), which feature different polyiodate groups (I₂O₅ and I₄O₁₁). researchgate.net
Other Mixed-Metal Iodates: A family of trigonal iodates includes barium, where metals like Germanium, Titanium, or Zirconium occupy octahedral sites within the iodate framework, forming structures like K₂Ge[IO₃]₆. researchgate.net
This rich structural chemistry is driven by the ability of the [IO₃]⁻ group to connect with metal cations and other iodate units in various ways, leading to the formation of complex one-dimensional, two-dimensional, and three-dimensional frameworks. researchgate.net
Structure
2D Structure
Properties
IUPAC Name |
barium(2+);diiodate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.2HIO3/c;2*2-1(3)4/h;2*(H,2,3,4)/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASILTKHXWGKMG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ba(IO3)2, BaI2O6 | |
| Record name | barium iodate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Barium_iodate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70909677 | |
| Record name | Barium diiodate | |
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Molecular Weight |
487.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless crystals; Insoluble in water; [Avocado Research MSDS] | |
| Record name | Barium iodate | |
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CAS No. |
10567-69-8 | |
| Record name | Barium iodate | |
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| Record name | Iodic acid (HIO3), barium salt (2:1) | |
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| Record name | Barium iodate | |
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| Record name | BARIUM IODATE | |
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Synthetic Methodologies and Crystal Growth of Barium Iodate
Gel Growth Techniques for Barium Iodate (B108269) Single Crystals
Gel growth is a particularly effective technique for growing single crystals of sparingly soluble substances like barium iodate at ambient temperatures. ias.ac.in This method utilizes a gel medium, typically silica (B1680970) gel, which provides a three-dimensional, inert crucible that prevents turbulence and controls the diffusion rate of reactants. ias.ac.in This controlled environment encourages orderly crystal growth. ias.ac.in
Single Diffusion Methods for Ba(IO₃)₂·H₂O Crystallization
The single diffusion method is a common and straightforward technique for crystallizing this compound monohydrate (Ba(IO₃)₂·H₂O) in a gel medium. ias.ac.in The process is typically carried out in glass test tubes. A silica gel is prepared by acidifying an aqueous solution of sodium metasilicate (B1246114) with an acid, such as glacial acetic acid. ias.ac.in
One of the reactants, for instance, a barium salt like barium chloride (BaCl₂) or barium nitrate (B79036) (Ba(NO₃)₂), is incorporated into the gel solution before it sets. ias.ac.in After the gel has set and aged, a solution of the second reactant, such as potassium iodate (KIO₃) or sodium iodate (NaIO₃), is carefully poured on top of the gel. ias.ac.in The ions from the supernatant solution then diffuse slowly into the gel, reacting with the ions already present to form this compound crystals. ias.ac.in The chemical reaction within the gel can be represented as:
BaCl₂ + 2KIO₃ → Ba(IO₃)₂ + 2KCl
Ba(NO₃)₂ + 2KIO₃ → Ba(IO₃)₂ + 2KNO₃ ias.ac.in
This slow, diffusion-controlled reaction allows for the formation of well-defined single crystals over time. ias.ac.in
Optimization of Growth Parameters
The quality, size, and morphology of this compound crystals are highly dependent on several growth parameters. ias.ac.inresearchgate.net Establishing the optimum conditions is crucial for obtaining high-quality single crystals. ias.ac.in
Key parameters that are systematically varied include:
pH of the Gel: The acidity of the gel affects the gelation time and the stability of the gel structure. For this compound, a pH of around 4.0 is often found to be optimal. ias.ac.in
Gel Concentration (Density): The density of the sodium metasilicate solution influences the porosity of the gel, which in turn controls the diffusion rate of the reactants. A typical density used is 1.04 g/cm³. ias.ac.in
Gel Setting Time: Allowing the gel to set properly is essential for creating a stable medium for crystal growth. ias.ac.in
Reactant Concentration: The concentration of both the reactant within the gel and the supernatant solution significantly impacts the crystal habit. ias.ac.in Lower concentrations tend to favor the growth of well-formed, transparent crystals, while higher concentrations can lead to faster, dendritic growth, resulting in opaque crystals. ias.ac.in
Gel Aging Time: Aging the gel for a period after it has set can improve its structural integrity and lead to better quality crystals. ias.ac.in
The following table summarizes the optimum conditions established for the growth of this compound crystals in one study: ias.ac.in
| Parameter | Optimal Condition |
| Density of Sodium Metasilicate | 1.04 g/cm³ |
| pH of Gel | 4.0 |
| Gel Setting Time | 96 hours |
| Gel Aging Time | 48 hours |
| Concentration of BaCl₂ (in gel) | 0.5 M |
| Concentration of KIO₃ (supernatant) | 1.0 M |
| Temperature | Ambient |
Influence of Impurities (e.g., Fe³⁺, Cu²⁺) on this compound Crystal Growth
The presence of impurities or dopants in the growth medium can significantly alter the habit and structure of crystals. researchgate.net Studies have been conducted by introducing impurities like iron(III) chloride (FeCl₃) into the silica gel during the growth of this compound. ias.ac.in
Interestingly, research indicates that the habit of this compound crystals is not significantly affected even by higher concentrations of Fe³⁺ doping. ias.ac.in This contrasts with other crystals like calcium iodate, where iron impurities can lead to the growth of platy, elongated crystals. ias.ac.in While specific studies focusing on Cu²⁺ impurities for this compound are less detailed in the provided context, the general principle is that different ionic impurities can have varied and specific effects on crystal development. researchgate.net
Morphological and Habit Development in this compound Crystals
This compound crystals grown in gel can exhibit a variety of morphologies and habits depending on the precise growth conditions. ias.ac.inresearchgate.net The rate of growth in different directions, governed by kinetic conditions, determines the final shape of the crystal. ias.ac.in
Commonly observed habits include:
Prismatic: These crystals are often well-formed and can be transparent, typically grown under optimized, slow-growth conditions. ias.ac.in
Dendritic: This tree-like, branching morphology results from a fast growth rate, which is often caused by high concentrations of reactants. ias.ac.in Dendritic crystals are frequently opaque. ias.ac.in
Pyramidal: Pyramidal faces can develop on prismatic crystals, adding to the complexity of the crystal habit. researchgate.net
The following table details the effect of varying reactant concentrations on the habit of this compound crystals: ias.ac.in
| Concentration of BaCl₂ (M) | Concentration of KIO₃ (M) | Crystal Habit and Quality |
| 0.25 | 0.5 | Small, transparent prismatic crystals |
| 0.5 | 1.0 | Good, transparent prismatic crystals |
| 1.0 | 1.0 | Dendritic, opaque crystals |
Observations of Liesegang Phenomenon in this compound Gel Systems
During the gel growth of this compound, the Liesegang phenomenon is a frequently observed feature. ias.ac.in This phenomenon is characterized by the formation of spatially separated, periodic bands or rings of precipitate within the gel medium. britannica.comwikipedia.org
Instead of a continuous precipitation region, the this compound forms in distinct, concentric rings or parallel bands. ias.ac.inwikipedia.org This self-organized pattern formation arises from the interplay between the diffusion of the reactant ions and the nucleation and precipitation process in the gel. wikipedia.org The observation of Liesegang rings in these systems is a notable outcome of the reaction-diffusion process inherent to gel growth methodologies. ias.ac.in
Hydrothermal Synthesis Routes for this compound Derivatives
Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. While gel growth is a well-documented method for producing this compound, hydrothermal routes are employed for synthesizing a range of complex metal iodates, including derivatives that incorporate barium. nih.gov
For instance, a new alkaline earth-rare earth iodate, Ba₂Ce(IO₃)₈(H₂O), has been successfully synthesized using a hydrothermal method. nih.gov This demonstrates the utility of this technique in creating novel, complex iodate structures that include barium. The synthesis of other compounds, such as M(IO₃)₂(HIO₃) where M can be an alkaline earth metal like calcium or strontium, has also been achieved hydrothermally, suggesting the potential for this route to be adapted for barium-based derivatives. rsc.org The hydrothermal approach can lead to the formation of unique crystal structures not accessible through lower-temperature methods like gel growth. nsf.govacs.org
This article details specific synthetic methodologies for this compound and related complex periodates, focusing on hydrothermal reactions, flux growth techniques, and chemical precipitation methods. The content is structured to provide a detailed overview of these chemical processes based on established research findings.
The flux growth method is a technique used to grow crystals from a solution where the solvent is a molten salt or oxide, known as the flux. wikipedia.org This method is particularly useful for materials with very high melting points. wikipedia.org The flux effectively lowers the melting point of the material to be crystallized, allowing for crystal growth to occur at lower temperatures. wikipedia.org The process involves dissolving the starting materials in the chosen flux at a high temperature, followed by a slow cooling process that allows for the precipitation of the desired crystals from the saturated solution. mst.edu
While the thermal decomposition of this compound (Ba(IO₃)₂) at temperatures above 580°C is known to yield the orthoperiodate Ba₅(IO₆)₂, specific details on the direct crystallization of Ba₅(IO₆)₂ using a flux technique were not found in the search results. wikipedia.org A general procedure would involve selecting a suitable flux that can dissolve barium and periodate (B1199274) precursors, heating the mixture to form a homogenous solution, and then cooling it slowly to promote crystallization. mst.edu
This compound, Ba(IO₃)₂, can be effectively synthesized as a white solid precipitate through a double displacement reaction in an aqueous solution. chemequations.comflinnsci.com A common and illustrative method involves mixing solutions of barium chloride (BaCl₂) and potassium iodate (KIO₃). youtube.comchegg.com When these two soluble ionic compounds are combined, the barium (Ba²⁺) and iodate (IO₃⁻) ions react to form the insoluble this compound, which precipitates out of the solution. youtube.comchegg.com The other product, potassium chloride (KCl), remains dissolved in the solution. chemequations.com
The balanced molecular equation for this precipitation reaction is:
BaCl₂(aq) + 2 KIO₃(aq) → Ba(IO₃)₂(s) + 2 KCl(aq) chemequations.com
The net ionic equation, which shows only the species that participate in the formation of the precipitate, is:
Ba²⁺(aq) + 2 IO₃⁻(aq) → Ba(IO₃)₂(s) chegg.com
This reaction demonstrates a straightforward method for producing this compound due to its low solubility in water. youtube.com
The stoichiometry of the reaction between barium chloride and potassium iodate is crucial for maximizing the yield of this compound and understanding the relationship between reactants. flinnsci.com The balanced chemical equation shows that one mole of barium ions reacts with two moles of iodate ions. brainly.com
The mole ratio method, also known as the method of continuous variations, can be used to experimentally verify this stoichiometric ratio. fishersci.com This method involves preparing a series of mixtures where the volume of one reactant is varied while the other is held constant, or where the mole fraction of each reactant is varied while the total moles remain constant. flinnsci.comfishersci.com The amount of precipitate formed in each mixture is then measured.
By plotting the amount of precipitate against the varying reactant volumes or mole ratios, the stoichiometric point can be identified. fishersci.com This is the point where the maximum amount of product is formed, indicating that the reactants are present in the correct mole ratio for complete reaction. fishersci.com At ratios below the optimal point, the varied reactant is the limiting reagent, and at ratios above it, the constant reactant is the limiting reagent. flinnsci.combrainly.com This experimental approach is fundamental in determining the precise reactant quantities needed for a reaction. flinnsci.com
Below is a table representing hypothetical data from a mole ratio experiment where different volumes of 0.1 M Barium Chloride are added to a constant volume of 0.1 M Potassium Iodate.
| Test Tube | Volume of 0.1 M BaCl₂ (mL) | Volume of 0.1 M KIO₃ (mL) | Moles of Ba²⁺ | Moles of IO₃⁻ | Height of Precipitate (mm) | Limiting Reagent |
| 1 | 2.0 | 8.0 | 0.0002 | 0.0008 | 4 | Ba²⁺ |
| 2 | 3.0 | 7.0 | 0.0003 | 0.0007 | 6 | Ba²⁺ |
| 3 | 4.0 | 6.0 | 0.0004 | 0.0006 | 8 | Ba²⁺ |
| 4 | 5.0 | 5.0 | 0.0005 | 0.0005 | 5 | IO₃⁻ |
| 5 | 6.0 | 4.0 | 0.0006 | 0.0004 | 4 | IO₃⁻ |
| 6 | 7.0 | 3.0 | 0.0007 | 0.0003 | 3 | IO₃⁻ |
| 7 | 8.0 | 2.0 | 0.0008 | 0.0002 | 2 | IO₃⁻ |
Note: Data is illustrative of the mole ratio method.
Advanced Structural Characterization of Barium Iodate and Its Derivatives
X-ray Diffraction Analysis
X-ray diffraction (XRD) stands as a cornerstone technique for the structural elucidation of crystalline materials, including barium iodate (B108269) and its derivatives. By analyzing the diffraction patterns produced when X-rays interact with a sample, researchers can deduce a wealth of information about its crystal structure.
Powder X-ray Diffraction (PXRD) for Phase Identification and Lattice Parameters
Powder X-ray diffraction (PXRD) is a powerful and routinely used method for the identification of crystalline phases and the determination of their lattice parameters. This technique involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is a unique fingerprint of the crystalline material.
In the study of barium iodate compounds, PXRD is essential for confirming the synthesis of the desired phase and for identifying any potential impurities. unige.chias.ac.in For instance, in the synthesis of pentabarium bis(orthoperiodate) (Ba₅(IO₆)₂), PXRD was used to identify the compound, although initial attempts yielded powder with a small average crystal size of approximately 60 nm, which was not ideal for detailed structure solution. unige.ch The quality of the crystalline powder, specifically the coherence length, is a critical factor for obtaining well-resolved diffraction patterns suitable for ab initio structure analysis. unige.ch
By comparing the experimental diffraction pattern to databases such as the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD), the phase of the material can be identified. ucmerced.edu Once a phase is identified, the positions of the diffraction peaks can be used to accurately determine the unit cell parameters—the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). For example, PXRD analysis of barium copper iodate (Ba₂Cu(IO₃)₆) confirmed it crystallizes in the triclinic space group P-1 with specific unit-cell parameters. cambridge.orgcambridge.org The experimental powder diffraction pattern of Ba₂Cu(IO₃)₆ showed excellent agreement with the pattern simulated from single-crystal data, validating the accuracy of the determined structure. cambridge.orgcambridge.orgresearchgate.net
The table below presents the lattice parameters for this compound Monohydrate and its derivatives, as determined by PXRD.
| Compound | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Space Group |
| Ba(IO₃)₂·H₂O (orthorhombic) | 7.96(2) | 9.01(3) | 9.78(5) | 90 | 90 | 90 | Fdd2 |
| Ba(IO₃)₂·H₂O (monoclinic) | 9.0494(2) | 7.9814(2) | 9.9187(3) | 90 | 92.147(2) | 90 | I2/a |
| Ba₂Cu(IO₃)₆ | 7.48540(15) | 7.51753(19) | 7.64259(17) | 98.8823(7) | 95.0749(7) | 97.6297(7) | P-1 |
| Ba₅(IO₆)₂ (orthorhombic) | 19.7474(2) | 5.9006(1) | 10.5773(1) | 90 | 90 | 90 | Pnma |
This table was generated based on data from multiple research findings. unige.chcambridge.orgiucr.orgrsc.org
Single-Crystal X-ray Diffraction (SCXRD) for Atomic Resolution Structure Determination
For a more detailed and precise determination of a crystal structure, single-crystal X-ray diffraction (SCXRD) is the gold standard. This technique requires a small, high-quality single crystal that is mounted on a diffractometer and rotated in a beam of X-rays. The resulting diffraction data allows for the determination of the atomic positions within the unit cell with very high precision.
SCXRD studies have been crucial in understanding the intricate structures of this compound and its derivatives. For this compound monohydrate (Ba(IO₃)₂·H₂O), SCXRD analysis revealed a monoclinic lattice with the space group I2/c. rsc.orgrsc.org This analysis provided the precise coordinates of the barium, iodine, and oxygen atoms, as well as the water molecule, within the crystal lattice. rsc.org It was also found to be isostructural with its di-bromate and di-chlorate analogs. rsc.org
In the case of pentabarium bis(orthoperiodate) (Ba₅(IO₆)₂), a re-investigation of its crystal structure using SCXRD at room temperature provided an improved precision of the structural parameters compared to earlier determinations from powder diffraction data. iucr.orgnih.goviucr.org This study also extended the measurements to low temperatures (down to 80 K), revealing that the crystal structure does not undergo any phase transitions upon cooling. iucr.orgnih.goviucr.org The SCXRD data for Ba₅(IO₆)₂ confirmed the presence of two crystallographically independent iodine atoms, each at the center of a distorted octahedron of oxygen atoms. iucr.orgiucr.org
The table below summarizes the crystallographic data obtained from SCXRD for selected this compound compounds.
| Compound | Temperature (K) | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Space Group |
| Ba(IO₃)₂·H₂O | Ambient | 9.0494(2) | 7.9814(2) | 9.9187(3) | 90 | 92.147(2) | 90 | I2/a |
| Ba₂Cu(IO₃)₆ | 293(2) | 7.493(3) | 7.521(6) | 7.644(5) | 98.855(18) | 95.060(16) | 97.62(2) | P-1 |
| Ba₅(IO₆)₂ | 298 | - | - | - | - | - | - | - |
| Ba₅(IO₆)₂ | 80 | - | - | - | - | - | - | - |
This table was generated based on data from multiple research findings. cambridge.orgrsc.orgiucr.org
Rietveld Refinement for Structural Parameter Precision in Polycrystalline Barium Iodates
The Rietveld refinement method is a powerful analytical technique used to refine the crystal structure of a material from its powder diffraction pattern. myscope.training It is a least-squares method that fits a calculated diffraction pattern to the entire experimental pattern, allowing for the refinement of various structural and instrumental parameters. myscope.trainingrigaku.com This includes lattice parameters, atomic positions, site occupancy factors, and crystallite size. rigaku.com
Rietveld refinement has been successfully applied to polycrystalline this compound compounds to achieve high precision in their structural parameters, especially when single crystals are not available. nih.gov For instance, the crystal structure of pentabarium bis(orthoperiodate) (Ba₅(IO₆)₂) was initially determined and refined from powder XRD data using the Rietveld method. iucr.orgiucr.org Although later refined with higher precision using single-crystal data, the initial Rietveld analysis provided a crucial structural model. iucr.orgnih.goviucr.org
Similarly, for barium copper iodate (Ba₂Cu(IO₃)₆), Rietveld refinement of the powder XRD data was performed to refine the unit cell and atomic coordinates. cambridge.org The refinement resulted in a good fit between the calculated and observed patterns, with low reliability factors, confirming the accuracy of the structural model. cambridge.org The lattice parameters obtained from the Rietveld refinement were in very close agreement with those determined from single-crystal diffraction, with minimal deviations. cambridge.org
The refinement process involves minimizing the difference between the observed and calculated powder diffraction profiles. The quality of the fit is often judged by reliability factors such as the weighted profile R-factor (wR) and the goodness-of-fit (GOF). cambridge.org
Crystallographic Studies of this compound Polymorphs and Hydrates
The ability of this compound to exist in different crystalline forms (polymorphs) and to incorporate water molecules into its structure (hydrates) adds to its structural complexity and has been a subject of detailed crystallographic investigation.
Crystal Structure of this compound Monohydrate (Ba(IO₃)₂·H₂O)
This compound monohydrate, with the chemical formula Ba(IO₃)₂·H₂O, has been a focus of numerous crystallographic studies. ias.ac.iniucr.orgrsc.orgrsc.org Early investigations using oscillation and Weissenberg photographs of single crystals grown by a gel technique determined that Ba(IO₃)₂·H₂O is orthorhombic with the space group Fdd2. iucr.org
However, more recent and detailed single-crystal X-ray diffraction (SCXRD) studies at room temperature have established that this compound monohydrate possesses a monoclinic lattice with the space group I2/c (an alternative setting of C2/c). rsc.orgrsc.org This structure is isostructural with barium dibromate monohydrate (Ba(BrO₃)₂·H₂O) and barium dichlorate monohydrate (Ba(ClO₃)₂·H₂O). rsc.org
The fundamental building block of the Ba(IO₃)₂·H₂O crystal structure is the pyramidal iodate ion (IO₃⁻). rsc.orgrsc.org In this ion, the iodine atom is in a +5 oxidation state and possesses a lone pair of electrons, which repels the three oxygen atoms, resulting in a pyramidal geometry. rsc.org The crystal structure contains one unique iodine atom (I1) which is covalently bonded to three oxygen atoms (O1, O2, and O3). rsc.org
The water molecule in the structure plays a crucial role and exhibits interesting behavior. It has a trigonal planar coordination, forming two equivalent hydrogen bonds with the O2 atoms of adjacent iodate pyramids and a metal-oxygen bond with a barium atom (Ba1). rsc.org This arrangement creates 'V-shaped' IO₃⋯HOH⋯O₃I motifs. rsc.org Furthermore, single-crystal neutron diffraction studies have confirmed that the water molecule in Ba(IO₃)₂·H₂O exhibits dynamical disorder at room temperature. rsc.orgrsc.org
The table below provides a summary of the crystallographic data for this compound Monohydrate.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | I2/c |
| a (Å) | 9.0494(2) |
| b (Å) | 7.9814(2) |
| c (Å) | 9.9187(3) |
| β (°) | 92.147(2) |
| Z (formula units) | 4 |
This table was generated based on data from recent single-crystal X-ray diffraction studies. rsc.org
Investigations into Ba₅(IO₆)₂ (Pentabarium Bis(orthoperiodate)) Crystal Structure
Pentabarium bis(orthoperiodate), Ba₅(IO₆)₂, is a derivative of this compound where iodine is in the +7 oxidation state, forming the orthoperiodate anion (IO₆)⁵⁻. iucr.orgiucr.org The crystal structure of this compound has been a subject of re-investigation to achieve greater precision in its structural parameters. iucr.orgnih.goviucr.org
More recently, single crystals of Ba₅(IO₆)₂ were successfully grown, enabling a more precise structural determination via single-crystal X-ray diffraction (SCXRD). iucr.orgiucr.org This re-investigation confirmed the orthorhombic symmetry at room temperature and provided improved accuracy for the atomic positions and other structural details. iucr.orgnih.goviucr.org The structure of Ba₅(IO₆)₂ is distinct from the isostructural strontium and calcium orthoperiodates, which crystallize in a rhombohedral system. iucr.orgiucr.org
The crystal structure of Ba₅(IO₆)₂ is characterized by two crystallographically independent iodine atoms, each located at the center of a distorted octahedron formed by six oxygen atoms. iucr.orgiucr.org These IO₆ octahedra are arranged in alternating layers perpendicular to the a-axis and are not directly connected to each other. iucr.orgiucr.org The five distinct barium atoms are distributed in three dimensions between these octahedra. iucr.orgiucr.org
Low-temperature SCXRD measurements down to 80 K showed no evidence of a structural phase transition. iucr.orgnih.goviucr.org The study did, however, reveal an anisotropic contraction of the lattice upon cooling, with the most significant contraction occurring along the b-axis. iucr.orgnih.goviucr.org This leads to a closer packing of the barium atoms around the IO₆ octahedra, which themselves remain largely unaffected by the temperature change. iucr.orgnih.goviucr.orgepfl.ch
The table below summarizes the crystallographic data for Pentabarium Bis(orthoperiodate).
| Parameter | Value at Room Temperature |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 19.7474(2) |
| b (Å) | 5.9006(1) |
| c (Å) | 10.5773(1) |
| Z | 4 |
This table was generated based on data from powder XRD and Rietveld refinement. unige.ch
Structural Elucidation of Ba₂Cu(IO₃)₆ (Barium Copper Iodate)
Barium copper iodate, Ba₂Cu(IO₃)₆, has been synthesized through hydrothermal reactions. aps.org Its crystal structure was determined using single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P1̅. aps.orgcapes.gov.br
The structure of Ba₂Cu(IO₃)₆ is characterized by the presence of isolated [Cu(IO₃)₆]⁴⁻ anionic clusters, which are separated by Ba²⁺ cations. aps.orgcapes.gov.br In this arrangement, the copper ion is coordinated by six iodate groups, forming a distinct polyhedral cluster. The asymmetric unit of the crystal structure contains one barium atom, one copper atom, three iodine atoms, and nine oxygen atoms. aps.org The experimental powder X-ray diffraction pattern of the synthesized crystals aligns well with the pattern simulated from the single-crystal data, confirming the purity of the phase and the accuracy of the structural model. aps.orgcapes.gov.br
Table 1: Crystallographic Data for Ba₂Cu(IO₃)₆
| Parameter | Single-Crystal X-ray Diffraction | Powder X-ray Diffraction |
|---|---|---|
| Formula | Ba₂Cu(IO₃)₆ | Ba₂Cu(IO₃)₆ |
| Crystal System | Triclinic | Triclinic |
| Space Group | P1̅ | P1̅ |
| a (Å) | 7.493(3) | 7.48540(15) |
| b (Å) | 7.521(6) | 7.51753(19) |
| c (Å) | 7.644(5) | 7.64259(17) |
| α (°) | 98.855(18) | 98.8823(7) |
| β (°) | 95.060(16) | 95.0749(7) |
| γ (°) | 97.62(2) | 97.6297(7) |
| Volume (ų) | 419.3(5) | 418.528(9) |
| Z | 1 | 1 |
| Calculated Density (g/cm³) | 5.495 | 5.5055 |
Data sourced from references aps.orgcapes.gov.br.
Structural Analysis of Ba(IO₃)OH (this compound Hydroxide)
Single crystals of the non-centrosymmetric iodate Ba(IO₃)OH have been successfully synthesized using hydrothermal methods. nih.govrsc.org Structural investigation reveals a layered architecture. nih.govrsc.org An order-disorder (OD) topology-symmetry analysis of these layers and their stacking has pointed to a structural similarity with the nonlinear optical crystal, Bi(IO₃)O. nih.govrsc.org Both Ba(IO₃)OH and Bi(IO₃)O are considered members of a broader structural family, though they exhibit differences in their specific structures and properties. nih.gov The structure of Ba(IO₃)OH can be described in terms of layers L0, L1, and L1', each with its own local symmetry elements. rsc.org
Temperature-Dependent Crystallography
The thermal stability and low-temperature behavior of barium orthoperiodate, Ba₅(IO₆)₂, have been investigated. Upon cooling, this salt exhibits anisotropic lattice contraction, which leads to enhanced packing around the IO₆ octahedra. researchgate.net Notably, this cooling process does not induce any structural phase transitions. researchgate.net While specific crystallographic data at 80 K is not detailed in the available research, the general trend of anisotropic contraction without a change in the fundamental crystal structure is a key finding of its low-temperature evolution.
Structural Correlations and Comparisons
Isostructural relationships, where different compounds share the same crystal structure, are observed among alkaline earth iodates and their derivatives. For instance, new metal iodates synthesized by hydrothermal methods, Ca(IO₃)₂(HIO₃) and Sr(IO₃)₂(HIO₃), have been found to be isostructural, both crystallizing in the monoclinic space group P2₁/n. researchgate.netrsc.org
Similarly, the hydrated forms of some barium salts are isostructural with each other; Ba(IO₃)₂·H₂O shares its monoclinic lattice (space group I2/c) with the analogous bromate (B103136) and chlorate (B79027) compounds, Ba(BrO₃)₂·H₂O and Ba(ClO₃)₂·H₂O, respectively. rsc.org However, the crystal structures of barium di-iodate monohydrate and calcium di-iodate monohydrate are different, indicating that the nature of the alkaline earth cation can significantly influence the resulting crystal packing. rsc.org In more complex systems involving other metals, Sr(UO₂)₂(IO₃)₂O₂ and Ba(UO₂)₂(IO₃)₂O₂ have also been reported to be isostructural. capes.gov.br
The crystal structures of barium iodates and their derivatives showcase a variety of coordination polyhedra for both the barium and iodate ions. The coordination number for barium can range from 6 to 12. researchgate.net
In the complex iodate Ba₂Cu(IO₃)₆, the structure is built around isolated [Cu(IO₃)₆]⁴⁻ anionic clusters, where the copper atom is octahedrally coordinated by oxygen atoms from the iodate groups. aps.orgcapes.gov.br In barium orthoperiodate, Ba₅(IO₆)₂, the iodine atoms are found within IO₆ octahedra. researchgate.netrsc.org The structure of Ba(IO₃)₂·H₂O features BaO₁₁ octadecahedral units. ntnu.no In these units, the barium atom is coordinated by eleven oxygen atoms, six of which come from corner-sharing with six IO₃ pyramids, four from edge-sharing with two IO₃ pyramids, and one from a water molecule, which forms the shortest Ba–O bond. ntnu.no In other complex structures, such as barium meta-pertechnetate (Ba[TcO₄]₂), the Ba²⁺ cations are 12-coordinate, forming [BaO₁₂]²²⁻ icosahedra.
Role of Lone Electron Pairs of Iodine in this compound Structural Chemistry
The I⁵⁺ cation in an iodate group is bonded to three oxygen atoms. The presence of the lone pair of electrons results in a trigonal pyramidal geometry for the [IO₃]⁻ anion, often described as umbrella-like. uv.esmdpi.comstackexchange.com This arrangement minimizes the configurational energy of the [IO₃]⁻ unit. uv.es The lone pair occupies a significant volume, influencing the bond angles and leading to an asymmetric coordination environment. cambridge.orgstackexchange.com This inherent asymmetry is a key reason why many iodate-containing compounds crystallize in non-centrosymmetric space groups, a prerequisite for exhibiting properties like second-harmonic generation (SHG). uv.esmdpi.com
In the crystal structure of this compound and its derivatives, these [IO₃]⁻ pyramids are fundamental building blocks. cambridge.orguv.es For instance, in barium copper iodate, Ba₂Cu(IO₃)₆, the structure is composed of isolated [Cu(IO₃)₆]⁴⁻ anionic clusters where the copper atom is surrounded by six iodate groups. cambridge.org The orientation of these iodate pyramids, and thus the directionality of the lone pairs, is a defining feature of the crystal lattice.
The influence of the lone pair extends beyond the immediate coordination of the iodine atom. It can participate in electrostatic interactions, such as forming halogen bonds with nearby nucleophilic regions. uv.es In metal iodates, in addition to the three short, covalent I-O bonds (typically around 1.8 Å), there can be three weaker, secondary I···O interactions (around 2.5–2.8 Å) on the side of the lone pair, which contribute to the stabilization of the crystal structure. uv.esmdpi.com
In hydrated forms of this compound, such as Ba(IO₃)₂·H₂O, the lone pair's role is further nuanced. The lone pair of the iodine atom can engage in electrostatic interactions with the hydrogen atoms of the water molecules. researchgate.net This interaction can influence the orientation of the water molecules and the IO₃ pyramids within the crystal structure. researchgate.net The inclusion of water can facilitate the inversion of the IO₃ pyramids, a phenomenon not observed in some other hydrated metal iodates, suggesting that the specific crystal structure of Ba(IO₃)₂·H₂O plays a role. rsc.org
The arrangement of these lone pairs is critical in determining the material's properties. For example, in compounds like SrTi(IO₃)₆ and SrSn(IO₃)₆, distinct arrangements of the lone pairs within the [IO₃] trigonal pyramids, influenced by the coordination of the strontium cations, lead to large birefringences. rsc.orgresearchgate.net The alignment of the polar [IO₃]⁻ groups, driven by the orientation of the lone pairs, can result in a polar material. mdpi.com
The stereochemical activity of the lone pair can also be modulated. For instance, the introduction of fluorine into the structure to form fluoroxoiodates can alter the effect of the lone pair, providing a strategy to balance properties like the second-harmonic generation response and the band gap. rsc.org
Spectroscopic Investigations of Barium Iodate
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a critical tool for identifying the functional groups and analyzing the crystal structure of barium iodate (B108269) by measuring the absorption of infrared radiation.
The FTIR spectrum of barium iodate is characterized by distinct absorption bands corresponding to the fundamental vibrations of the iodate anion (IO₃⁻). Research has identified the symmetric stretching (ν1) and asymmetric stretching (ν3) vibrations of the iodate group. ias.ac.in The dominant absorption bands for iodate compounds are typically found in the 700–800 cm⁻¹ region. ias.ac.in In this compound crystals, the symmetric stretching vibration is observed at approximately 758.5 cm⁻¹, while the asymmetric stretching vibration appears at around 778.70 cm⁻¹. ias.ac.inresearchgate.net These fundamental frequencies confirm the presence of the iodate group within the grown crystals. ias.ac.in
| Vibrational Mode | Assignment | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| ν1 | Symmetric Stretching | 758.5 | ias.ac.in |
| ν3 | Asymmetric Stretching | 778.70 | ias.ac.in |
FTIR analysis is particularly effective in confirming the hydration state of this compound crystals. Studies on this compound monohydrate, Ba(IO₃)₂·H₂O, reveal characteristic bands associated with water molecules. ias.ac.inpsu.edu A notable band observed around 3376 cm⁻¹ is attributed to the O-H stretching vibration. ias.ac.in Another distinct band appears at approximately 1608 cm⁻¹ due to the H-O-H bending vibration. ias.ac.inpsu.edu The presence of these specific bands confirms that the this compound crystals are monohydrated. ias.ac.inpsu.edu
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| O-H Stretching | ~3376 | ias.ac.in |
| H-O-H Bending | ~1608 | ias.ac.inpsu.edu |
The vibrations within the this compound crystal lattice involve complex interactions between the barium cation, the iodine, and the oxygen atoms. The bands that are most representative of these interactions are found predominantly in the spectral range of 750–800 cm⁻¹. ias.ac.in These frequencies, which are assigned to the internal stretching modes of the iodate anion, are inherently influenced by the crystalline environment and the coupling with the barium cation. In other metal iodates, absorption bands between 500 and 673 cm⁻¹ have been ascribed to lattice mode contributions that involve vibrations between the metal ions and the IO₃⁻ group as a rigid unit. mdpi.com
Investigations into the effect of impurities on the structure of this compound have been conducted by doping the crystals with transition metal ions such as iron (Fe³⁺) and copper (Cu²⁺). ias.ac.inijapm.org Comparative FTIR analysis of undoped and iron-doped this compound monohydrate crystals shows no significant difference in the resulting spectra. ias.ac.in This indicates that the inclusion of these dopants does not alter the fundamental crystal structure of this compound. ias.ac.inijapm.org
Raman Spectroscopy of Barium Iodates
Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. While extensive Raman data exists for other materials used in Raman lasers, such as barium nitrate (B79036) and lithium iodate, detailed Raman spectroscopic studies focused specifically on this compound are not widely available in the surveyed literature. optica.org For context, in related materials like lead iodate, a Raman band near 296 cm⁻¹ has been assigned to the asymmetric bending (ν4) of the iodate group. researchgate.netresearchgate.net A comprehensive analysis of the Raman spectrum for this compound would be necessary to assign its characteristic vibrational modes.
Optical Absorption Spectroscopy of Barium Iodates
Optical absorption spectroscopy, typically in the ultraviolet-visible (UV-Vis) range, is used to determine the electronic properties of materials, such as the optical band gap. For non-transition and closed-shell transition metal iodates, the bandgap energy is primarily determined by the distance between iodine and oxygen atoms. uv.es A shorter I-O bond distance generally leads to a larger separation between bonding and anti-bonding states, thereby increasing the bandgap energy. uv.es While the optical properties of related iodates have been evaluated using this technique, specific optical absorption spectra and band gap calculations for this compound are not detailed in the available research. researchgate.netuv.es
Thermal Decomposition Pathways of Barium Iodate
Thermogravimetric Analysis (TGA) of Barium Iodate (B108269)
Thermogravimetric Analysis is a crucial technique for understanding the thermal stability and compositional changes of barium iodate upon heating. uni-siegen.de It measures the change in mass of a sample as a function of temperature, providing quantitative data on processes like dehydration and decomposition. uni-siegen.de
This compound often exists in a hydrated form, most commonly as a monohydrate (Ba(IO₃)₂ · H₂O). atomistry.comignited.in TGA is instrumental in determining the stoichiometry of these hydrates by quantifying the water loss during heating.
TGA curves of this compound monohydrate show a distinct weight loss corresponding to the removal of one water molecule. ignited.in This dehydration process typically begins at temperatures around 160°C and concludes by approximately 240°C. ignited.in One study observed a 4% weight loss in this temperature range, which is consistent with the theoretical water content of a monohydrate. ignited.in The loss of water can also be observed at 180°C. atomistry.com The resulting anhydrous this compound then remains stable until a much higher temperature. ignited.in
Table 1: TGA Data for this compound Monohydrate Dehydration
| Temperature Range (°C) | Weight Loss (%) | Observation |
|---|
Note: This interactive table summarizes the key findings from TGA studies on the dehydration of this compound monohydrate.
Following dehydration, anhydrous this compound exhibits significant thermal stability. It remains stable up to approximately 580°C (1,076°F). handwiki.orgwikipedia.org Beyond this temperature, the compound begins to decompose. handwiki.orgwikipedia.org The onset of decomposition can also be observed in the temperature range of 640 - 760°C. ignited.in
The thermal stability of a material refers to the temperature at which it starts to decompose or react. netzsch.com The decomposition of this compound is an example of a solid-state reaction where the material breaks down into other substances upon heating.
Products of Thermal Decomposition
The high-temperature decomposition of this compound does not simply yield barium oxide and iodine. Instead, it follows a more complex pathway.
When this compound is heated to temperatures above 580°C, it undergoes a decomposition reaction known as Rammelsberg's reaction. handwiki.orgwikipedia.org This reaction results in the formation of barium orthoperiodate (Ba₅(IO₆)₂), along with the release of oxygen and iodine vapor. handwiki.orgwikipedia.org
The balanced chemical equation for this decomposition is: 5Ba(IO₃)₂ → Ba₅(IO₆)₂ + 4I₂ + 9O₂ handwiki.org
Qualitative chemical analysis of the residue remaining after heating this compound to the decomposition temperature confirms the presence of both barium and iodine, which is consistent with the formation of barium orthoperiodate. ignited.in
Nonlinear Optical Properties of Barium Iodate Crystals
Fundamental Principles of Nonlinear Optics in Iodate (B108269) Materials
Inorganic nonlinear optical materials such as iodates are essential for various technological applications, including laser frequency conversion and electro-optic modulation. google.comresearchgate.net The origin of nonlinear optical effects lies in the material's response to an intense electric field from a laser. frontiersin.org When light propagates through a medium, it induces a polarization (P). In NLO materials, this polarization is not linearly proportional to the strength of the light's electric field (E). frontiersin.orgias.ac.in
The nonlinear optical properties of iodate materials are fundamentally linked to the structure of the iodate anion, [IO₃]⁻. acs.orgwiley-vch.de This anion typically forms a trigonal pyramid, with the iodine (I⁵⁺) atom at the apex. mdpi.comuv.es A key feature of the I⁵⁺ cation is the presence of a stereochemically active lone pair of electrons. mdpi.comarxiv.org This lone pair leads to a highly asymmetric distribution of electron density, resulting in a large polarizability and a strong propensity for second-order NLO activity. acs.orgarxiv.org When these pyramidal [IO₃]⁻ units are aligned in a non-centrosymmetric fashion within a crystal lattice, their individual polarities can combine, leading to a significant macroscopic NLO response. mdpi.comarxiv.org
Second Harmonic Generation (SHG) Studies of Barium Iodate
Second harmonic generation is a key NLO phenomenon where a material converts an input laser beam of a certain frequency into a new beam with exactly double that frequency. This property is a hallmark of materials with significant second-order optical nonlinearity.
A widely used technique for quickly screening materials for NLO properties is the powder SHG method developed by Kurtz and Perry. researchgate.netresearchgate.net This technique involves irradiating a powdered sample of the material with a high-intensity laser and comparing the intensity of the generated second harmonic light to that produced by a known reference material, such as Potassium Dihydrogen Phosphate (B84403) (KDP). researchgate.net
Studies on this compound monohydrate [Ba(IO₃)₂·H₂O] crystals grown via the silica (B1680970) gel technique have utilized this method to quantify their NLO response. researchgate.netijapm.org The results indicate that undoped this compound possesses NLO properties, although its nonlinear coefficient is comparatively smaller than that of KDP. researchgate.net
| Substance | Nonlinear Coefficient (d) (pm/V) | Reference |
|---|---|---|
| KDP | 0.44 | researchgate.net |
| Undoped this compound | 0.1935 | researchgate.net |
The NLO properties of this compound can be influenced by the conditions under which the crystals are grown and by the introduction of impurities, or dopants. Single crystals of this compound have been successfully grown using the silica gel technique, which allows for the formation of crystals at ambient temperatures from sparingly soluble substances. researchgate.netpsu.edu This method has been used to produce prismatic and pyramidal crystals for NLO studies. researchgate.netijapm.org
The effect of doping on the SHG response of this compound has been systematically investigated. Research shows that doping the crystals with certain transition metal ions alters the NLO behavior. Specifically, doping with copper (Cu²⁺) has been found to significantly inhibit the nonlinear optical property of this compound. researchgate.netresearchgate.net Iron (Fe³⁺) doping also has a negative effect on the SHG response, but it is less pronounced than that of copper doping. researchgate.netresearchgate.net Despite these changes in optical properties, studies indicate that the fundamental crystal structure remains largely unaffected by this level of doping. researchgate.net
| Substance | Nonlinear Coefficient (d) (pm/V) | Reference |
|---|---|---|
| Undoped this compound | 0.1935 | researchgate.net |
| Fe-doped this compound | 0.0988 | researchgate.net |
| Cu-doped this compound | 0.05602 | researchgate.net |
Structure-Property Relationships in this compound NLO Materials
The relationship between a material's crystal structure and its physical properties is a central concept in materials science. For NLO materials, this connection is particularly critical, as the macroscopic optical response is a direct consequence of the microscopic arrangement of atoms.
A fundamental requirement for a material to exhibit second-order NLO phenomena, including SHG, is that its crystal structure must be non-centrosymmetric (NCS). researchgate.netrochester.edu In a centrosymmetric crystal, for every atom at a certain position (x, y, z), there is an identical atom at the inverse position (-x, -y, -z). This symmetry causes the cancellation of second-order nonlinear effects. rochester.edu
This compound compounds intended for NLO applications must crystallize in an NCS space group. For example, this compound monohydrate, which has been studied for its SHG properties, crystallizes in a monoclinic structure that lacks a center of inversion. researchgate.net The NLO activity arises from the specific arrangement of the polar [IO₃]⁻ groups within this NCS framework. Other barium-containing iodates, such as the hydrothermally synthesized Ba(IO₃)OH and the polar BaAu(IO₃)₅, also crystallize in non-centrosymmetric space groups, which is a prerequisite for their observed SHG activity. mdpi.comnih.gov The alignment of the polar iodate groups in these structures leads to a net macroscopic polarization and enables the material to exhibit second-order NLO properties. mdpi.com
Comparative Analysis with Other Inorganic Nonlinear Optical Crystals
To assess the potential of this compound as a practical NLO material, its properties must be compared against established inorganic NLO crystals. Key metrics for comparison include the magnitude of the nonlinear coefficient (d), phase-matchability, and laser damage threshold.
Standard this compound monohydrate exhibits a modest SHG coefficient (d = 0.1935 pm/V), which is less than half that of the widely used KDP (d₃₆ = 0.38 - 0.44 pm/V). researchgate.netstanford.edu Its NLO response is significantly lower than that of high-performance crystals like Beta-Barium Borate (B1201080) (BBO) and Potassium Titanyl Phosphate (KTP). stanford.edumeta-laser.com
However, the versatility of the iodate chemistry allows for the creation of more complex this compound structures with significantly enhanced NLO properties. For instance, the barium gold iodate BaAu(IO₃)₅ shows a strong SHG response approximately 0.6 times that of KTP. acs.orgnih.gov Another compound, HBa₂.₅(IO₃)₆(I₂O₅), displays a moderate SHG efficiency that is about 1.6 times that of KDP. acs.org These examples demonstrate that while simple this compound is not a leading NLO material, the broader family of barium-based polyiodates holds potential for the development of new, efficient NLO crystals.
| Material | Common Name / Formula | Relative SHG Intensity / Coefficient | Reference |
|---|---|---|---|
| Potassium Dihydrogen Phosphate | KDP / KH₂PO₄ | Standard Reference (d₃₆ ≈ 0.38-0.44 pm/V) | researchgate.netstanford.edu |
| This compound Monohydrate | Ba(IO₃)₂·H₂O | d ≈ 0.19 pm/V (~0.4x KDP) | researchgate.net |
| Beta-Barium Borate | BBO / β-BaB₂O₄ | |d₂₂| ≈ 2.2 pm/V (~5x KDP) | stanford.edumeta-laser.com |
| Potassium Titanyl Phosphate | KTP / KTiOPO₄ | High (e.g., |d₂₄| ≈ 3.5 pm/V) | stanford.edumeta-laser.com |
| Barium Gold Iodate | BaAu(IO₃)₅ | ~0.6x KTP | acs.orgnih.gov |
| Barium Polyiodate | HBa₂.₅(IO₃)₆(I₂O₅) | ~1.6x KDP | acs.org |
Comparison of this compound NLO Performance with Beta-Barium Borate (β-BaB₂O₄) and Lithium Iodate (LiIO₃)
The field of nonlinear optics relies on a select group of crystalline materials capable of efficiently converting the frequency of laser light. Among these, beta-barium borate (β-BaB₂O₄ or BBO) and lithium iodate (LiIO₃) are two of the most well-established and widely utilized crystals for applications such as second-harmonic generation (SHG). This compound, specifically its α-phase (α-Ba(IO₃)₂), also possesses nonlinear optical properties, inviting a comparative analysis with these benchmark materials. This section evaluates the NLO performance of this compound against BBO and LiIO₃, focusing on key parameters like nonlinear coefficients, phase-matching capabilities, and optical damage thresholds.
Research based on the Kurtz-Perry powder technique has confirmed the second-harmonic generation capabilities of this compound monohydrate [Ba(IO₃)₂·H₂O]. psu.eduresearchgate.net However, its nonlinear coefficient is found to be modest in comparison to more prominent crystals. One study determined the nonlinear coefficient, d, of this compound monohydrate to be 0.1935 pm/V, which is less than half that of the reference KDP crystal (0.44 pm/V) measured in the same study. psu.edu This suggests a lower SHG conversion efficiency for this compound compared to KDP and, by extension, to high-performance crystals like BBO and LiIO₃. psu.edu
In contrast, β-Barium Borate (BBO) is renowned for its excellent nonlinear optical properties, including a wide transparency range from approximately 190 nm to 3500 nm and a high laser damage threshold. researchgate.netmdpi.comwikipedia.org Its effective nonlinear coefficient (d₂₂) is approximately 2.2 pm/V, which is several times greater than that of KDP. rsc.org This, combined with its broad phase-matching range, makes BBO exceptionally versatile for frequency conversion deep into the ultraviolet spectrum. wikipedia.orgairccse.org
α-Lithium Iodate (α-LiIO₃) stands out for its very large nonlinear optical coefficients. researchgate.net The d₃₁ coefficient is reported to be around 4.1 pm/V, significantly exceeding that of BBO. This large coefficient leads to high conversion efficiencies, particularly for the frequency doubling and tripling of low to medium-power lasers. researchgate.net While its damage threshold is generally lower than that of BBO, its high nonlinearity makes it a preferred material for specific applications. psu.edu Like many iodates, LiIO₃ is hygroscopic and must be protected from moisture to maintain its optical quality.
The following table provides a comparative overview of the key NLO properties of the three crystals.
Comparative Data of NLO Crystals
| Property | α-Barium Iodate (Ba(IO₃)₂) | β-Barium Borate (β-BaB₂O₄) | α-Lithium Iodate (LiIO₃) |
| Crystal System | Monoclinic researchgate.net | Trigonal researchgate.net | Hexagonal researchgate.net |
| Nonlinear Coefficient | d ≈ 0.19 pm/V psu.edu | d₂₂ ≈ 2.2 pm/V | d₃₁ ≈ 4.1 pm/V |
| Relative SHG Efficiency | < KDP psu.edu | ~5-6 x KDP rsc.org | High (up to ~8 x KDP or more) |
| Transparency Range | Not widely reported | ~190 - 3500 nm mdpi.comwikipedia.org | ~300 - 5500 nm |
| Phase-Matching | Phase-matchable psu.edu | Broad range (Type I & II) airccse.org | Broad range (Type I) |
| Damage Threshold | Not widely reported | High (>1 GW/cm² for 10ns @ 532nm) | Moderate (lower than BBO) |
| Hygroscopic | Monohydrate form exists researchgate.net | Yes wikipedia.org | Yes |
Solution Chemistry and Solubility Equilibria of Barium Iodate
Solubility Product Constant (Ksp) Determination for Barium Iodate (B108269)
The solubility of barium iodate in aqueous solutions is quantified by its solubility product constant, Ksp. The dissolution equilibrium in water is represented by the equation:
Ba(IO₃)₂(s) ⇌ Ba²⁺(aq) + 2IO₃⁻(aq) uobabylon.edu.iq
The Ksp expression is therefore:
Ksp = [Ba²⁺][IO₃⁻]² baylor.edu
The value of Ksp for this compound is temperature-dependent. periodni.com At 25°C, reported values for the Ksp of this compound (Ba(IO₃)₂) are in the range of 1.57 x 10⁻⁹ to 4.01 x 10⁻⁹. wikipedia.orgperiodni.comlibretexts.org For this compound monohydrate (Ba(IO₃)₂·H₂O), a Ksp value of 1.67 x 10⁻⁹ has been reported. periodni.comulaval.casolubilityofthings.com The molar solubility of this compound in pure water can be calculated from the Ksp. For a Ksp of 1.57 x 10⁻⁹, the molar solubility is approximately 7.32 x 10⁻⁴ mol/L. baylor.edu Another calculation using a Ksp of 6.0 x 10⁻¹⁰ gives a molar solubility of approximately 5.31 x 10⁻⁴ mol/L. brainly.com Experimental determination of the Ksp often involves measuring the concentration of iodate ions in a saturated solution, for example, through titration. chegg.com
Table 1: Reported Ksp Values for this compound and its Monohydrate
| Compound | Ksp Value | Temperature (°C) |
|---|---|---|
| This compound (Ba(IO₃)₂) | 1.57 x 10⁻⁹ | 25 |
| This compound (Ba(IO₃)₂) | 4.01 x 10⁻⁹ | 25 |
| This compound (Ba(IO₃)₂) | 2.7 x 10⁻⁹ | 27 |
| This compound Monohydrate (Ba(IO₃)₂·H₂O) | 1.67 x 10⁻⁹ | 25 |
Influence of Common Ions on this compound Solubility
The solubility of this compound is significantly reduced by the presence of a common ion, an effect predicted by Le Châtelier's principle. wikipedia.org Adding a soluble salt containing either barium (Ba²⁺) or iodate (IO₃⁻) ions to a saturated solution of this compound will shift the equilibrium to the left, favoring the precipitation of Ba(IO₃)₂ and thus decreasing its molar solubility. wikipedia.orgyoutube.com
For instance, in a 0.0200 M solution of barium nitrate (B79036) (Ba(NO₃)₂), the solubility of this compound is reduced to 1.40 x 10⁻⁴ M, which is about five times smaller than its solubility in pure water (7.32 x 10⁻⁴ M). wikipedia.org Similarly, when this compound is dissolved in a 0.20 M sodium iodate (NaIO₃) solution, the increased concentration of the common iodate ion leads to a decrease in the solubility of this compound. youtube.com The calculated solubility in this case is 3.7 x 10⁻⁸ M, a significant reduction from its solubility in pure water. youtube.com
Table 2: Effect of Common Ions on this compound Solubility
| Solvent | Common Ion | Concentration of Common Ion (M) | Solubility of Ba(IO₃)₂ (M) |
|---|---|---|---|
| Pure Water | None | 0 | 7.32 x 10⁻⁴ |
| 0.0200 M Ba(NO₃)₂ | Ba²⁺ | 0.0200 | 1.40 x 10⁻⁴ |
| 0.20 M NaIO₃ | IO₃⁻ | 0.20 | 3.7 x 10⁻⁸ |
Speciation and Complex Formation of this compound in Aqueous Systems
In aqueous solutions, this compound can exist not only as free Ba²⁺ and IO₃⁻ ions but also as ion pairs or complexes. Research has indicated the formation of the BaIO₃⁺ ion in solution. rsc.org The dissociation constant for the equilibrium BaIO₃⁺ ⇌ Ba²⁺ + IO₃⁻ has been estimated to be around 0.08. rsc.org
Table 3: Logarithm of Cumulative Formation Constants for Barium Complexes
| Ligand | log K₁ |
|---|---|
| Iodate | 1.05 |
| Nitrate | 0.24 |
Role of Organic Solvents in Modulating this compound Solubility
The solubility of this compound is also affected by the presence of organic solvents mixed with water. Generally, the solubility of inorganic salts like this compound decreases as the proportion of a less polar organic solvent in an aqueous mixture increases. This is primarily due to the decrease in the dielectric constant of the solvent mixture. rsc.org
Studies have been conducted on the solubility of this compound in mixtures of water with solvents such as ethanol (B145695) and acetone. rsc.orgcanterbury.ac.nz The decrease in solubility with an increasing percentage of the organic solvent is a common observation. rsc.org The chemical nature of the organic solvent also plays a significant role in how it influences the solubility, beyond just the effect on the dielectric constant. rsc.org
High Pressure Behavior of Barium Iodate Structures
Pressure-Induced Structural Transitions in Barium Iodates
Under ambient conditions, barium iodate (B108269) can exist in a hydrated form, specifically as barium di-iodate monohydrate, Ba(IO₃)₂·H₂O. rsc.orgrsc.org High-pressure studies on this compound have revealed a fascinating stereochemical phenomenon known as pyramidal inversion. rsc.orgrsc.org This process involves the interconversion between two equivalent pyramidal configurations of the IO₃ group. rsc.orgrsc.org
This pressure-induced structural transition is unique because it occurs in the solid state without any chemical reaction or the addition or removal of guest molecules. rsc.orgrsc.org The inversion of the IO₃ pyramids is driven solely by the increase in hydrostatic pressure. rsc.org This phenomenon has been identified at pressures above 5 GPa, with the degree of inversion increasing with rising pressure. rsc.orgrsc.org For instance, the percentage of inverted IO₃ pyramids grows from approximately 2.5% at 5.10 GPa to 17.5% at 14.84 GPa. rsc.orgrsc.org The presence of water molecules and the resulting hydrogen bonding in the crystal structure of barium iodate monohydrate are thought to play a significant role in facilitating this inversion. rsc.orgrsc.org
High-Pressure X-ray Diffraction Studies of this compound
The primary experimental technique used to identify and characterize the structural changes in this compound under high pressure is single-crystal synchrotron X-ray diffraction. rsc.orgrsc.orguv.es These studies are typically conducted using diamond-anvil cells to generate the necessary high-pressure environment. uv.es
High-pressure X-ray diffraction experiments on barium di-iodate monohydrate (Ba(IO₃)₂·H₂O) provided the definitive evidence for the pressure-induced pyramidal inversion of the IO₃ units. rsc.orgrsc.org The appearance of charge density on the unoccupied side of the IO₃ pyramid at pressures exceeding 5 GPa was a key indicator of this structural transformation. rsc.orgrsc.org The diffraction data allowed for the quantitative determination of the increasing population of inverted pyramids as a function of pressure. rsc.orgrsc.org
The following table summarizes the observed increase in the percentage of inverted IO₃ pyramids with pressure, as determined by high-pressure single-crystal X-ray diffraction.
| Pressure (GPa) | Percentage of Inverted Pyramids (%) |
|---|---|
| 5.10 | 2.5 |
| 14.84 | 17.5 |
These diffraction studies are crucial for understanding the crystallographic details of the high-pressure behavior, including changes in lattice parameters, atomic positions, and interatomic distances. rsc.orgrsc.orgresearchgate.net
Spectroscopic Analysis of this compound under High Pressure (Raman, IR, Optical Absorption)
Spectroscopic techniques provide complementary information to X-ray diffraction by probing the vibrational and electronic properties of materials under pressure. While detailed dedicated spectroscopic studies on this compound under high pressure are not as extensively reported as diffraction studies, general trends observed in other metal iodates can provide insight. uv.esresearchgate.net
Optical Absorption Spectroscopy is used to determine the electronic band gap of a material. The band gap of metal iodates is known to exhibit a non-linear behavior with increasing pressure, which is governed by pressure-induced changes in the I-O bond lengths. upv.es For instance, in K₂Zn(IO₃)₄·2H₂O, the band gap energy closes from 4.2 eV at ambient pressure to 3.4 eV at 20 GPa. researcher.life This change is linked to the pressure-induced structural modifications. researcher.life For this compound, optical absorption measurements would be valuable to correlate the electronic structure changes with the observed pyramidal inversion.
Pressure-Driven Pyramidal Inversion of IO₃ Units in this compound Monohydrate
The pyramidal inversion of the IO₃ units in Ba(IO₃)₂·H₂O is a significant finding in the high-pressure study of iodates. rsc.orgrsc.org The IO₃ ion typically has a trigonal pyramidal geometry. rsc.orgrsc.org Under sufficient pressure, the iodine atom can pass through the plane of the three oxygen atoms, resulting in an inverted pyramidal configuration. rsc.orgrsc.org
This inversion phenomenon is a direct consequence of the applied hydrostatic pressure altering the energetic landscape of the crystal. rsc.orgrsc.org In the pressure range of 5.10(5) to 14.84(5) GPa, there is a clear trend of an increasing percentage of inverted IO₃ pyramids. rsc.org The role of the water molecule and the associated hydrogen bonding network appears to be crucial in enabling this inversion, a feature not observed in anhydrous iodates. rsc.orgrsc.orgresearchgate.net It is suggested that the specific crystal structure of Ba(IO₃)₂·H₂O, which is different from that of calcium di-iodate monohydrate, facilitates this unique pressure-driven transformation. researchgate.net Between 0 and 5.10 GPa, it appears to be energetically favorable for the IO₃ pyramids to increase in height and volume, a trend that cannot continue indefinitely and is ultimately followed by the inversion at higher pressures. researchgate.net
Theoretical and Computational Approaches to High-Pressure this compound Behavior
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding and interpreting the experimental observations of this compound under high pressure. researchgate.netrsc.orgrsc.org These computational methods allow for the investigation of the energetic competition between the original and the inverted IO₃ pyramidal configurations as a function of pressure. rsc.orgrsc.org
For barium di-iodate monohydrate, DFT calculations have shown that the two configurations (original and inverted) are very close in energy, which supports the experimental observation of a statistical distribution of both forms at high pressure. rsc.orgrsc.org These theoretical studies help to elucidate the factors that contribute to the pyramidal inversion, such as the significant role of hydrogen bonding. rsc.orgrsc.org By simulating the system at various pressures, researchers can corroborate experimental findings from X-ray diffraction and predict the behavior of the material under conditions that may be difficult to achieve experimentally. researchgate.net
Applications and Emerging Research Areas of Barium Iodate
Analytical Chemistry Reagent Applications
Barium iodate (B108269) serves as a key reagent in several analytical methods for the quantification of specific ions. ontosight.ai Its utility stems from its predictable reactivity and the properties of its constituent ions.
Barium iodate is employed in the indirect determination of both sulfate (B86663) and iodide ions. ontosight.ai
For sulfate determination, a common method involves the reaction of this compound with a sample containing sulfate ions (SO₄²⁻). Because barium sulfate is significantly less soluble than this compound, the addition of sulfate ions to a solution in contact with solid this compound causes barium ions (Ba²⁺) to precipitate as barium sulfate (BaSO₄). This reaction releases a stoichiometric amount of iodate ions (IO₃⁻) into the solution. The concentration of the released iodate can then be measured, often through a spectrophotometric method involving the linear starch-iodine system, to calculate the original concentration of the sulfate ions. acs.orgacs.org
A summary of the analytical approach for sulfate determination is provided below:
| Analyte | Reagent | Principle of Detection | Method |
| Sulfate (SO₄²⁻) | This compound (Ba(IO₃)₂) | Insoluble BaSO₄ forms, releasing a proportional amount of soluble iodate (IO₃⁻). | Spectrophotometry of the released iodate via the starch-iodine color reaction. acs.orgacs.org |
This principle allows for the quantification of microgram amounts of sulfate in various samples, including atmospheric particulates. acs.org
Radiometric analysis offers a highly sensitive method for ion determination. This technique can be applied to sulfate analysis by using this compound labeled with a radioactive isotope of iodine, such as Iodine-131 (¹³¹I). rsc.org
In this method, an aqueous solution containing sulfate is passed through a column packed with solid Ba(¹³¹IO₃)₂. The sulfate ions react with the barium, precipitating as barium sulfate and releasing the radioactive ¹³¹IO₃⁻ ions into the filtrate. The radioactivity of the collected filtrate is then measured using a scintillation counter or a similar detector. This activity is directly proportional to the amount of iodate displaced, and therefore to the amount of sulfate in the original sample. rsc.org This technique allows for the determination of 2 to 100 micromoles of sulfate, with each analysis taking only a few minutes. rsc.org The use of a 20% methanol (B129727) solution can help reduce the experimental blank, improving precision to approximately ±2.5%. rsc.org
Materials Science and Advanced Device Development
The properties of this compound suggest potential for its use in creating advanced materials and devices.
This compound monohydrate is explored for its potential in the development of advanced materials, particularly for photonic devices and sensors. chemimpex.com The unique crystalline structure of the compound is a key feature that could be leveraged in fabrication processes where precise control over optical properties is essential. chemimpex.com While research into this compound for photonics is emerging, related barium-containing compounds like barium titanate (BaTiO₃) are well-studied for their strong electro-optic effects, which are crucial for creating tunable photonic integrated circuits, ultra-fast switches, and modulators. acs.orgcore.ac.uk Similarly, other iodide-containing nanostructures, such as silver iodide (AgI), are used in optical biosensors due to their desirable optical properties, including light scattering, which enhances sensor sensitivity. explorationpub.com The exploration of this compound in this field is based on the potential for discovering useful non-linear optical or electro-optical properties.
Inorganic salts can play diverse roles in organic synthesis, acting as reagents, catalysts, or promoters. researchgate.net this compound is noted for its use as a catalyst in various chemical reactions, particularly in the oxidation of organic compounds. ontosight.ai The catalytic or oxidizing capability of this compound is attributed to the iodate ion (IO₃⁻). Related iodine oxoanions, such as periodate (B1199274), are well-known oxidizing agents used to cleave vicinal diols and for other transformations in the synthesis of fine chemicals. acs.org The catalytic activity of Ba(II) complexes in general has also been a subject of study, suggesting that the barium ion itself may play a role in coordinating substrates and facilitating reactions. amazon.com
Environmental and Nuclear Waste Management
This compound plays a significant role in strategies for managing radioactive waste, specifically in the immobilization of radioactive iodine. Radioiodine, particularly Iodine-129 (¹²⁹I) with its long half-life of 15.7 million years, is a mobile and hazardous fission product that must be sequestered from the environment. frontiersin.org
For long-term disposal in deep geological repositories, radioactive iodine must be converted into a durable, leach-resistant solid wasteform. frontiersin.org One established method involves incorporating iodine into a stable matrix. Research has demonstrated that iodine can be effectively fixed in concrete for permanent disposal. osti.gov Specifically, studies have shown that cementitious grouts can contain up to 18% iodine in the form of this compound. osti.gov This process involves converting the iodine into the sparingly soluble and stable this compound salt before mixing it with the grout, effectively immobilizing the radionuclide within a solid monolith. This approach is part of a broader strategy to manage low and intermediate-level radioactive wastes generated from nuclear applications. iaea.org Furthermore, advanced materials such as metal-organic frameworks (MOFs) have been developed as "ion traps" to selectively and irreversibly capture radioactive barium from nuclear wastewater, highlighting the importance of managing various radioactive ions in waste streams. nih.gov
Immobilization of Radioactive Iodine (e.g., Iodine-129) as this compound in Solid Matrices
The management of long-lived radioactive isotopes produced during nuclear fission is a critical aspect of nuclear waste management. One such isotope of significant concern is Iodine-129 (¹²⁹I), which has a half-life of 16 million years. unt.edu Due to its long half-life, high volatility, and biological activity, its effective and permanent immobilization is paramount. unt.eduepa.gov Research has identified the conversion of radioactive iodine into this compound (Ba(IO₃)₂) as a viable strategy for its long-term storage in solid matrices, particularly cement. unt.edugoogle.com
The process often begins with the capture of gaseous iodine from the off-gas streams of nuclear fuel reprocessing plants. inl.gov For instance, in the Iodox process, gaseous waste containing radioactive molecular iodine (I₂) and methyl iodide (CH₃I) is passed through hyper-azeotropic nitric acid, which oxidizes the iodine species to non-volatile iodic acid (HIO₃). google.cominl.gov This resulting acidic solution can then be neutralized with barium hydroxide (B78521) (Ba(OH)₂). google.cominl.gov This reaction precipitates the sparingly soluble this compound, effectively trapping the radioactive ¹²⁹I in a stable, solid form. inl.gov
This this compound precipitate can then be incorporated into a solid matrix, such as Portland cement, to create a durable waste form. epa.govgoogle.com Studies have shown that cementitious grouts can practically contain up to 18% iodine by weight in the form of this compound. unt.edu The resulting concrete is highly resistant to leaching by water, which is a crucial characteristic for a waste form intended for geological disposal. google.com Surprisingly, concrete containing this compound demonstrates greater resistance to water leaching compared to concretes containing other less soluble iodates like lead(II) iodate and silver iodate. google.com This method provides a robust pathway for the permanent disposal of ¹²⁹I, isolating it from the biosphere. unt.edu
The selection of the immobilization matrix and the chemical form of the radionuclide is critical for ensuring long-term stability. The table below summarizes key properties of compounds involved in the immobilization of Iodine-129.
| Property | This compound (Ba(IO₃)₂) | Barium Hydroxide (Ba(OH)₂) | Iodic Acid (HIO₃) |
| Molar Mass | 487.13 g/mol wikipedia.org | 171.34 g/mol | 175.91 g/mol |
| Appearance | White, granular substance wikipedia.org | White solid | White solid |
| Solubility in Water | 0.02 g/100 mL at 20 °C | 3.89 g/100 mL at 20 °C | 286 g/100 mL at 20 °C |
| Role in Process | Final insoluble waste form inl.gov | Precipitating agent inl.gov | Intermediate iodine species google.com |
Geochemical Analogies with Barium Sulfate in Radium Immobilization
The environmental behavior and fate of radium, a highly radiotoxic element found in uranium ore and its tailings, is of significant environmental concern. agriculture.gov.au In biological systems, radium tends to follow the biochemical pathways of alkaline earth elements like calcium, strontium, and particularly barium. agriculture.gov.auresearchgate.net This chemical similarity forms the basis for using barium compounds as analogs and carriers for radium immobilization.
A well-established method for removing radium from contaminated water is through co-precipitation with barium sulfate (BaSO₄). acs.orgepa.gov Radium and barium are both Group 2 elements and their ions (Ra²⁺ and Ba²⁺) have similar ionic radii, which allows Ra²⁺ to be readily incorporated into the crystal lattice of precipitating barium sulfate, forming a (Ba,Ra)SO₄ solid solution. researchgate.netacs.orgresearchgate.net This process effectively sequesters radium from the aqueous phase into a stable, solid mineral form. iaea.org The formation of these (Ba,Ra)SO₄ solid solutions is a recognized phenomenon in natural geothermal systems and is a key mechanism controlling radium concentrations in those environments. iaea.org
This principle of co-precipitation due to geochemical similarity can be extended to this compound. Just as radium co-precipitates with barium sulfate, it is expected to co-precipitate with this compound if present in a solution where this compound is being formed. The underlying principle is the substitution of Ba²⁺ ions by Ra²⁺ ions within the crystal structure of the precipitating solid. This makes the precipitation of this compound a potential method for the sequestration of radium, analogous to the well-documented role of barium sulfate. The study of Ra-Ba-SO₄ systems provides a strong foundation for understanding and predicting the behavior of radium in systems where this compound is the dominant solid phase.
The table below compares the properties of the key ions and compounds involved in this geochemical analogy.
| Compound/Ion | Formula / Symbol | Molar Mass ( g/mol ) | Ionic Radius (pm) | Key Role |
| Barium Ion | Ba²⁺ | 137.33 | 135 | Carrier ion researchgate.net |
| Radium Ion | Ra²⁺ | 226 | 148 | Target radionuclide researchgate.net |
| Barium Sulfate | BaSO₄ | 233.38 fishersci.pt | N/A | Carrier precipitate acs.org |
| This compound | Ba(IO₃)₂ | 487.13 wikipedia.org | N/A | Analogous carrier precipitate |
Future Directions in Barium Iodate Research
Exploration of New Barium Iodate (B108269) Derivatives with Enhanced Properties
A significant avenue for future research lies in the creation of new chemical derivatives of barium iodate. By substituting or adding other elements and functional groups, scientists aim to enhance its intrinsic properties, such as its nonlinear optical (NLO) response and thermal stability.
Recent successes in creating novel iodate compounds provide a roadmap for this exploration. For instance, the synthesis of boroiodates, which combine borate (B1201080) and iodate groups, has yielded materials with strong second-harmonic generation (SHG) and large birefringence. acs.org One such compound, Na₂B₄IO₉, exhibits a strong SHG response that is 7.8 times that of potassium dihydrogen phosphate (B84403) (KDP) and a large birefringence. acs.org Another approach involves introducing fluoride (B91410) ions into the crystal lattice. The hydrothermal synthesis of Ba(IO₃)F, an alkaline-earth-metal iodate fluoride, has produced a crystal with a wide band gap of 4.32 eV and significant birefringence. acs.org These findings suggest that creating mixed-anion compounds, such as barium-based boro-iodates or fluoro-iodates, could be a fruitful strategy.
Furthermore, exploring derivatives incorporating noble metals, such as gold, has shown promise in yielding materials with outstanding SHG effects. acs.org The investigation of alkaline-earth-metal gold iodates, extending from the established research on alkali-metal gold iodates, could lead to new non-centrosymmetric (NCS) structures with valuable optical properties. acs.org The synthesis of polar BaAu(IO₃)₅, for example, resulted in a material with a strong SHG effect. acs.org Future work will likely focus on systematically exploring these complex systems to create a new generation of this compound-based materials with tailored functionalities.
Advanced Computational Modeling of this compound Properties (e.g., NLO, High-Pressure Behavior)
Computational modeling, particularly using Density Functional Theory (DFT), is an indispensable tool for predicting and understanding the properties of materials before their synthesis. Advanced computational studies will be crucial in guiding the experimental exploration of this compound and its derivatives.
Future modeling efforts will likely focus on several key areas:
Nonlinear Optical (NLO) Properties: Theoretical calculations can elucidate the relationship between the crystal structure and NLO properties. For new derivatives like Ba(IO₃)F, calculations have already helped attribute its optical characteristics to the [IO₃]⁻ anionic groups and [BaO₄F₄]¹⁰⁻ polyhedra. acs.org Similar computational analyses can be used to screen potential new derivatives for promising NLO responses.
High-Pressure Behavior: The behavior of materials under extreme pressure is a frontier of materials science. Computational studies on iodates have shown that pressure can induce phase transitions and changes in the coordination environment of iodine, often related to the presence of a lone electron pair on the iodine atom. uv.es DFT calculations have been used to investigate the energetic competition between different pyramidal IO₃ configurations in barium di-iodate mono-hydrate under pressure. rsc.org Future research could extend these high-pressure simulations to anhydrous this compound (α-Ba(IO₃)₂) to understand the role of hydration in its structural stability and to predict novel high-pressure phases with unique electronic or optical properties. rsc.org While research has been conducted on the high-pressure behavior of barium iodide (BaI₂), predicting metallization and superconductivity, similar in-depth studies on this compound could reveal new phenomena. nih.gov
These computational approaches will accelerate the discovery of new materials by allowing researchers to virtually test numerous structural possibilities and focus experimental efforts on the most promising candidates.
In-depth Studies of Surface and Interface Chemistry of this compound Crystals
The properties and performance of crystalline materials are often dictated by their surface and interface characteristics. ebsco.com Future research on this compound will benefit from in-depth studies of its surface chemistry, which is critical for applications in catalysis, sensing, and electronic devices.
Advanced surface-sensitive analytical methods, such as X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS), can provide detailed information about the elemental composition, chemical states, and molecular structure of the crystal surface. ebsco.com Investigating how the this compound surface interacts with its environment, including air and liquids, is essential. ebsco.com
A key area of future study will be the chemistry of interfaces where this compound meets other materials. uvsq.fr This includes understanding adhesion, the potential formation of new chemical species at the boundary, and charge transfer processes. ebsco.com For example, research on the crystallization of barium sulfate (B86663) at liquid-liquid interfaces has provided insights into controlling crystal growth and precipitation, a methodology that could be adapted to study and control the deposition of this compound thin films. curtin.edu.au By understanding and controlling the surface and interface chemistry, it may be possible to passivate surfaces, create specific active sites, or build layered heterostructures for advanced functional devices.
Development of Novel Synthesis Strategies for Tailored this compound Materials
The ability to synthesize materials with precise control over their size, shape, and crystallinity is fundamental to harnessing their properties. Future research will focus on developing novel synthesis strategies to produce tailored this compound materials.
While traditional methods like gel growth have been used to produce this compound crystals, more advanced techniques are needed for creating nanostructures and thin films. researchgate.net Promising future directions include:
Solution-Based Routes: Hydrothermal and solvothermal methods offer control over crystallization conditions, enabling the synthesis of complex structures like the iodate-fluoride Ba(IO₃)F. acs.org Further exploration of solution-based synthesis for materials like perovskites and other non-centrosymmetric crystals can inform new routes for this compound nanocrystals. researchgate.net
Bio-Inspired and Bottom-Up Approaches: Techniques inspired by biological processes, such as the kinetically controlled vapor diffusion used for synthesizing barium titanate nanoparticles at room temperature, could be adapted for this compound. researchgate.net Bottom-up approaches, where the material is assembled from molecular precursors, offer a high degree of control, although challenges like precursor mixing in the case of low-solubility compounds like barium sulfate need to be managed. mdpi.com
Thin-Film Deposition and Processing: For applications in electronics and optics, the ability to create high-quality thin films is essential. Dynamic thin-film flow technology, which uses high shear forces, offers a novel, green chemistry approach to controlling material organization and properties at the nanoscale. researchgate.net Additionally, techniques like laser direct-write processing could be explored to induce localized phase transformations or to pattern this compound films, as has been demonstrated with barium titanate. researchgate.net
These advanced synthesis strategies will be key to producing this compound materials with specific morphologies and enhanced properties suitable for a new range of applications.
Expanding Applications in Quantum Materials and Advanced Functional Devices
The unique properties of iodate-based materials suggest potential applications in next-generation technologies. Future research will aim to position this compound and its derivatives as key components in quantum materials and advanced functional devices.
Potential application areas to be explored include:
Quantum Technologies: The development of new materials is a driving force in quantum technology. manchester.ac.uk While not yet demonstrated, the precise crystal structures and potential for tailored electronic properties in this compound derivatives could be explored for quantum sensing or information processing applications. The predicted superconductivity in barium iodide under high pressure suggests that exploring the extreme-conditions phase diagram of this compound could uncover novel quantum states. nih.gov
Advanced Sensors: The pyroelectric and piezoelectric properties inherent in many non-centrosymmetric crystals are the basis for various sensors. Research into materials like barium titanate for uncooled IR sensors and other devices provides a framework for exploring the potential of this compound derivatives in similar applications. researchgate.netacs.org
Optoelectronics and Photonics: The strong nonlinear optical properties of many iodates make them suitable for applications in lasers and optical communication. acs.org By enhancing the NLO response and birefringence through the creation of derivatives, this compound could become a candidate material for frequency conversion, optical switching, and other photonic device components. acs.orgacs.org The integration of novel materials with established platforms, such as silicon photonics, is a key trend, and future work could investigate the co-integration of this compound thin films to create new functionalities. manchester.ac.uk
The expansion into these advanced applications will depend on the successful development of new derivatives and synthesis methods, guided by predictive computational modeling.
Q & A
Q. What are the standard laboratory methods for synthesizing barium iodate?
this compound is typically synthesized by reacting barium nitrate () with potassium iodate () in aqueous solution. The reaction is:
Key steps include:
Q. How is the solubility product (KspK_{sp}Ksp) of this compound determined experimentally?
The is calculated using equilibrium concentrations of and ions in saturated solutions. Common methods include:
- Gravimetric analysis : Precipitate , dry, and weigh to determine solubility .
- Ion chromatography : Quantify concentrations post-separation . Example values:
Q. What safety precautions are necessary when handling this compound?
- Hazard mitigation : Use PPE (gloves, goggles) to avoid contact with skin/eyes.
- Environmental precautions : Classified as an oxidizing solid (UN 3087) with toxicity risks. Proper disposal protocols are critical to prevent groundwater contamination .
Advanced Research Questions
Q. What advanced analytical techniques are used to quantify iodate ions in complex matrices?
- Ion chromatography with postcolumn reaction : Detects as at 288 nm, achieving a detection limit of 0.1 µg/L .
- Polarographic methods : Measure iodate reduction currents in controlled electrochemical cells .
Q. How can this compound be utilized in immobilizing iodine species in radioactive waste?
- Pretreatment : Convert soluble iodine species (e.g., , ) into , a low-solubility salt, before cementitious solidification.
- Redox considerations : Avoid reductants like blast furnace slag, which may reduce to mobile , compromising immobilization .
Q. How do researchers resolve discrepancies between experimental and theoretical yields in this compound synthesis?
- Error analysis : Compare theoretical and actual masses (see table below) to identify sources like incomplete precipitation or impurities.
- Method refinement : Optimize pH, temperature, and mixing rates to enhance yield .
| Test Tube | Theoretical Mass (g) | Actual Mass (g) | % Yield |
|---|---|---|---|
| 1 | 0.150 | 0.138 | 92.0 |
| 2 | 0.165 | 0.145 | 87.9 |
Q. What methodologies assess the toxicological profile of this compound in biological systems?
- In vitro studies : Add to tissue homogenates to monitor reduction to and oxidative damage .
- In vivo models : Oral bioavailability studies in rats show is rapidly reduced to , minimizing systemic toxicity .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
